molecular formula C18H12ClNO2S2 B14629528 10H-Phenothiazine, 3-[(4-chlorophenyl)sulfonyl]- CAS No. 58010-07-4

10H-Phenothiazine, 3-[(4-chlorophenyl)sulfonyl]-

Cat. No.: B14629528
CAS No.: 58010-07-4
M. Wt: 373.9 g/mol
InChI Key: PRESJLIVVJBCFS-UHFFFAOYSA-N
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Description

10H-Phenothiazine, 3-[(4-chlorophenyl)sulfonyl]-: is a derivative of phenothiazine, a heterocyclic compound that has been widely studied for its diverse chemical and biological properties. This compound is characterized by the presence of a sulfonyl group attached to a chlorophenyl ring, which is further connected to the phenothiazine core. Phenothiazine derivatives have been extensively used in medicinal chemistry, particularly in the development of antipsychotic and antihistaminic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 3-[(4-chlorophenyl)sulfonyl]- typically involves the reaction of 10H-phenothiazine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 10H-Phenothiazine, 3-[(4-chlorophenyl)sulfonyl]- is not fully understood. it is believed to involve interactions with various molecular targets, including enzymes and receptors. The sulfonyl group may enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 10H-Phenothiazine, 3-[(4-chlorophenyl)sulfonyl]- is unique due to the presence of the sulfonyl group, which may confer distinct chemical and biological properties compared to other phenothiazine derivatives. This structural modification can influence the compound’s reactivity, solubility, and interaction with biological targets .

Properties

CAS No.

58010-07-4

Molecular Formula

C18H12ClNO2S2

Molecular Weight

373.9 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonyl-10H-phenothiazine

InChI

InChI=1S/C18H12ClNO2S2/c19-12-5-7-13(8-6-12)24(21,22)14-9-10-16-18(11-14)23-17-4-2-1-3-15(17)20-16/h1-11,20H

InChI Key

PRESJLIVVJBCFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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